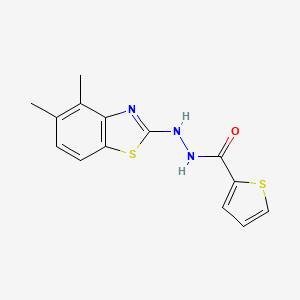

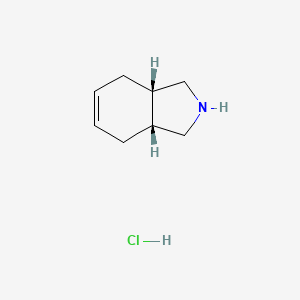

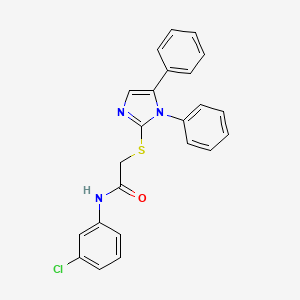

![molecular formula C18H20N2O3S B2659190 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide CAS No. 942006-42-0](/img/structure/B2659190.png)

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide” were not found, similar compounds have been synthesized through various reactions. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 has been used to yield 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . This compound was further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .Scientific Research Applications

Inhibition of NLRP3 Inflammasome

The compound has been found to be effective in inhibiting the NLRP3 inflammasome, which is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . This makes it a potential therapeutic agent for neuroinflammatory diseases such as Parkinson’s disease, Alzheimer’s disease, and Multiple sclerosis .

Anti-Inflammatory Properties

The compound has shown to have anti-inflammatory properties. It has been found to exhibit weak effects on the generation of nitric oxide (NO) and tumor necrosis factor α (TNF-α), which are proinflammatory factors .

Neurodegenerative Disease Treatment

The compound’s ability to inhibit the NLRP3 inflammasome, which is associated with the pathogenesis of many common neurodegenerative diseases, makes it a potential candidate for the treatment of diseases like Parkinson’s disease, Alzheimer disease, and ischemic stroke .

Synthesis of 2-Aryl-4,5-diphenyl-1H-imidazoles

The compound has been used as an efficient and eco-friendly acidic organic catalyst for synthesizing 2-aryl-4,5-diphenyl-1H-imidazoles . This synthesis method is environmentally friendly, high-yielding, cost-effective, and tolerates a variety of functional groups .

Pharmaceutical Applications

Triaryl imidazole derivatives, which can be synthesized using this compound, have many pharmaceutical activities, such as anti-allergic, anti-inflammatory, anti-tumor, anti-bacterial, anti-viral, and potent α-glucosidase inhibitor properties .

Opioid Synthesis

The compound is structurally similar to known opioids and is a byproduct in the synthesis of fentanyl . This makes it potentially useful in research and forensic applications .

properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-2-18(21)19-15-10-11-17-14(13-15)7-6-12-20(17)24(22,23)16-8-4-3-5-9-16/h3-5,8-11,13H,2,6-7,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCPTPXUDVYAFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

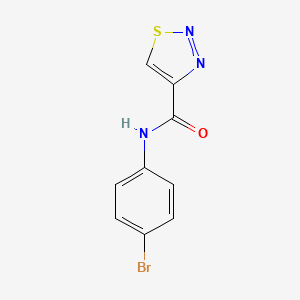

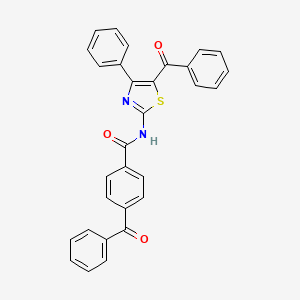

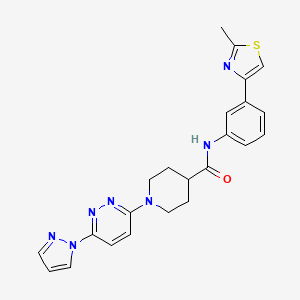

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2659115.png)

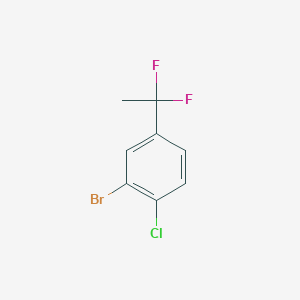

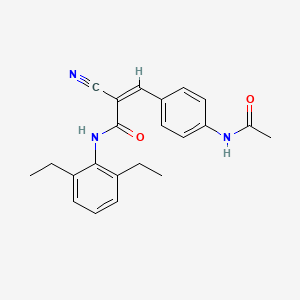

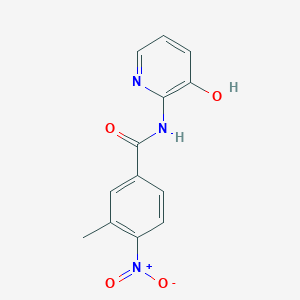

![5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide](/img/structure/B2659122.png)

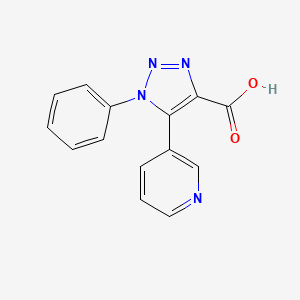

![Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)